
Benzyl 3-amino-2,6-difluorobenzoate
Overview
Description
Benzyl 3-amino-2,6-difluorobenzoate is a fluorinated aromatic ester derivative characterized by a benzoate core substituted with an amino group at the 3-position and fluorine atoms at the 2- and 6-positions. These derivatives are frequently employed as intermediates in synthesizing bioactive molecules, particularly in medicinal chemistry for kinase inhibitors or anti-inflammatory agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-amino-2,6-difluorobenzoate typically involves the esterification of 3-amino-2,6-difluorobenzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-2,6-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Benzyl 3-amino-2,6-difluorobenzoate serves as a building block for synthesizing more complex molecules. Its functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for applications in pharmaceuticals and materials science.
Biology
In biological research, this compound is investigated as a biochemical probe due to its ability to interact with specific molecular targets. Studies focus on its mechanism of action, which involves hydrogen bonding with biological molecules and hydrolysis of the ester group to release active benzoic acid derivatives.
Medicine
The compound has shown potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. Research indicates that it may inhibit Raf kinases, which are implicated in various hyperproliferative disorders such as cancer. Clinical studies are ongoing to evaluate its efficacy against specific types of cancer and other diseases modulated by B-Raf.
Case Studies
Case Study 1: Anticancer Activity
A study explored the anticancer potential of this compound in melanoma models. Results indicated that the compound effectively inhibited tumor growth by targeting Raf kinase pathways, suggesting its role as a promising candidate for cancer therapy.
Case Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of this compound in vitro. The findings revealed that it reduced pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-2,6-difluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The fluorine atoms enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between benzyl 3-amino-2,6-difluorobenzoate and related compounds, based on evidence provided:
Structural and Functional Analysis
Substituent Effects on Reactivity :
- The benzyl ester group in the target compound likely increases steric bulk and lipophilicity compared to the methyl ester (CAS 84832-02-0), which may enhance blood-brain barrier penetration in drug candidates .
- The sulfonamide derivative (CAS 1195768-19-4) introduces a sulfonyl group, enabling hydrogen-bonding interactions with biological targets, a feature absent in simpler esters .
Electronic Effects: Fluorine atoms at the 2- and 6-positions induce electron-withdrawing effects, stabilizing the aromatic ring and modulating the electron density of the amino group. This is critical for interactions with enzymes or receptors in medicinal applications .
Synthetic Utility: 3-Amino-2,6-difluorobenzoic acid (CAS 455-87-8) serves as a versatile building block for esterification or amidation reactions . The methyl ester (CAS 84832-02-0) is often preferred for its balance of reactivity and stability in coupling reactions .
Biological Activity
Benzyl 3-amino-2,6-difluorobenzoate is a chemical compound characterized by its unique structural features, including a benzyl group and difluorobenzoate moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are currently under investigation.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of fluorine atoms at the 2 and 6 positions of the benzoate ring significantly influences its chemical properties and biological activities. The structure can be summarized as follows:
Feature | Description |
---|---|
Benzyl Group | Contributes to lipophilicity and stability |
Amino Group | Potential for hydrogen bonding |
Difluorobenzoate Moiety | Enhances reactivity and biological activity |
Biological Activities
Research indicates that this compound exhibits several notable biological activities. These include:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is being explored, potentially offering therapeutic benefits in inflammatory diseases.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor could reveal applications in drug design, particularly for conditions where enzyme modulation is beneficial.
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Research : In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential application in treating inflammatory disorders.
- Enzyme Interaction Studies : Experiments using enzyme assays revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disease management.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Molecular Interactions : The compound likely interacts with specific receptors or enzymes, leading to modulation of their activity.
- Pathway Modulation : It may influence various biochemical pathways associated with inflammation and microbial resistance.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Methyl N-benzyl-3-amino-2,6-difluorobenzoate | Methyl group at nitrogen | Increased lipophilicity |
Benzyl 3-amino-6-chloro-2-fluorobenzoate | Chlorine substitution instead of fluorine | Different biological activity profile |
Benzyl 3-amino-4-fluorobenzoate | Fluorine at a different position | Potentially different pharmacological effects |
This comparison highlights how variations in substituents can lead to significant differences in biological activity and potential therapeutic applications.
Future Directions
Further research is essential to fully elucidate the biological activities and mechanisms of action of this compound. Ongoing studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological properties.
- Clinical Trials : Exploring therapeutic applications based on promising preclinical findings.
Q & A
Q. Basic: What synthetic routes are recommended for preparing Benzyl 3-amino-2,6-difluorobenzoate?
Methodological Answer:
A common approach involves sequential functionalization of a halogenated benzoic acid precursor. For example:
Bromination/Amination: Start with 2-bromo-6-fluorobenzoic acid (CAS 2252-37-1, ), which can undergo nucleophilic aromatic substitution (SNAr) with ammonia or protected amines to introduce the amino group.
Esterification: React the resulting 3-amino-2,6-difluorobenzoic acid with benzyl chloride in the presence of a base (e.g., DCC or DMAP) to form the benzyl ester.
Purification: Use column chromatography with silica gel and monitor via TLC (hexane/ethyl acetate gradients).
Key Considerations:
- Optimize reaction temperatures to avoid decomposition (e.g., 323°C bp for benzyl benzoate derivatives ).
- Use anhydrous conditions to prevent hydrolysis of the ester group.
Q. Advanced: How can conflicting NMR data for fluorine-containing derivatives be resolved?
Methodological Answer:
Discrepancies in or NMR spectra often arise from dynamic effects or solvent interactions. Mitigation strategies include:
- Deuterated Solvents: Use CDCl or DMSO-d to minimize proton exchange artifacts.
- Reference Standards: Employ certified quantitative NMR (qNMR) standards, such as 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b (CAS 725-89-3, ), for calibration.
- Computational Validation: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
Case Study:
If a split signal is observed for the fluorine atoms, variable-temperature NMR can determine if it stems from restricted rotation or tautomerism.
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: Directly identifies fluorine environments; chemical shifts typically range from -100 to -150 ppm for aromatic fluorines.
- HPLC-MS: Confirms molecular weight (expected m/z ~275 for CHFNO) and purity. Use a C18 column with acetonitrile/water + 0.1% formic acid.
- IR Spectroscopy: Detect ester carbonyl stretches (~1740 cm) and NH bends (~1600 cm) .
Validation: Cross-reference with literature data for methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0, ), adjusting for benzyl ester substitution.
Q. Advanced: How to design a stability study under varying pH conditions?
Methodological Answer:
Buffer Preparation: Use pH 1 (HCl), pH 7 (phosphate), and pH 13 (NaOH) buffers.
Incubation: Heat samples at 40°C for 24–72 hours to accelerate degradation.
Analysis: Monitor via HPLC with UV detection (λ = 254 nm). Identify degradation products using high-resolution MS.
Control: Include a stability reference like 3-benzyloxybenzaldehyde (CAS 1700-37-4, ) to validate assay conditions.
Key Insight:
- Benzyl esters are prone to hydrolysis under basic conditions; track free benzoic acid formation.
Q. Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures, leveraging solubility differences (mp of benzyl derivatives ~55–59°C ).
- Flash Chromatography: Optimize solvent polarity (e.g., hexane:ethyl acetate 4:1) based on TLC R values.
- Quality Control: Confirm purity via NMR integration and HPLC (>95% area ).
Q. Advanced: How to analyze regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
- Directing Effects: The amino group is strongly activating (ortho/para-directing), while fluorine is deactivating (meta-directing). Use DFT calculations (e.g., Gaussian) to predict sites for nitration or halogenation.
- Experimental Validation: Perform reactions with HNO/HSO or Br/FeBr, then characterize products via NMR and X-ray crystallography (if possible).
Case Study:
Compare reactivity with 3-benzyloxybenzeneboronic acid (), where steric effects may alter regioselectivity.
Q. Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and goggles.
- Ventilation: Perform reactions in a fume hood due to potential release of benzyl alcohol (Fp 147°C ).
- Storage: Keep in airtight containers at 2–8°C for long-term stability (as recommended for similar benzyl derivatives ).
Properties
IUPAC Name |
benzyl 3-amino-2,6-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-10-6-7-11(17)13(16)12(10)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBMWLIYOSBXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694266 | |
Record name | Benzyl 3-amino-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918523-44-1 | |
Record name | Benzyl 3-amino-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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